1H-benzimidazol-2-yl propyl sulfide

Descripción general

Descripción

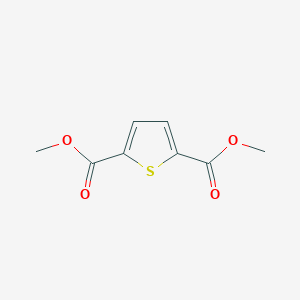

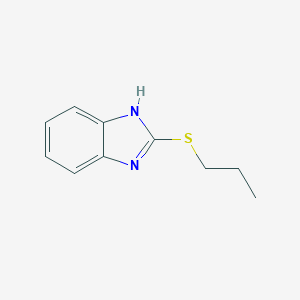

1H-benzimidazol-2-yl propyl sulfide is a chemical compound that belongs to the class of benzimidazoles . Benzimidazole is a heterocyclic aromatic organic compound, which is a bicyclic compound consisting of the fusion of benzene and imidazole .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis

The molecular formula of 1H-benzimidazol-2-yl propyl sulfide is C10H12N2S . The molecular weight is 192.28g/mol . The InChI string representation of its structure isInChI=1S/C10H12N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3,(H,11,12) .

Aplicaciones Científicas De Investigación

Antioxidant and Enzymatic Inhibition Properties : Benzimidazole derivatives, including those related to 1H-benzimidazol-2-yl propyl sulfide, have been synthesized and tested for antioxidant potential and inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase. These properties indicate potential applications in pharmaceuticals and therapeutic treatments (Taj et al., 2020).

Synthesis of Benzimidazole Derivatives : Benzimidazole derivatives have been synthesized using different methods and catalysts, demonstrating their versatility in chemical synthesis. This is crucial for exploring novel compounds with potential applications in medicine and industry (Iravani et al., 2011); (Ahmadi-Ana et al., 2012).

Structural Studies and Molecular Interactions : The study of weak sulfur interactions and hydrogen bonds in compounds related to 1H-benzimidazol-2-yl propyl sulfide can offer insights into their structural conformations, which is vital for drug design and materials science (Esparza-Ruiz et al., 2007).

DNA Binding and Cytotoxicity Studies : Certain benzimidazole-based compounds have shown DNA binding capabilities and cytotoxic effects against cancer cell lines, making them potential candidates for anticancer drugs (Paul et al., 2015); (Karpińka et al., 2011).

Application in Anti-Helicobacter Pylori Agents : Benzimidazole derivatives have been explored for their antibacterial properties, specifically against Helicobacter pylori, indicating their potential use in treating bacterial infections (Kühler et al., 2002).

Solid-State Behavior and Chiroptical Properties : The study of 2-Propyl-1H-benzimidazole, a related compound, in its solid state reveals interesting chiroptical properties, which are significant for materials science and the study of chirality (Quesada‐Moreno et al., 2017).

Corrosion Inhibition : Benzimidazole motifs, including structures similar to 1H-benzimidazol-2-yl propyl sulfide, have been studied for their potential as corrosion inhibitors for metals, a valuable application in industrial processes (Cruz et al., 2005).

Crystal Engineering : The protonated benzimidazole moiety has been identified as a useful synthon for crystal engineering, relevant in materials science and pharmaceutical formulation (Matthews et al., 2003).

Mecanismo De Acción

Target of Action

2-Propylsulfanyl-1H-Benzimidazole, also known as 2-(propylsulfanyl)-1H-1,3-benzodiazole or 1H-benzimidazol-2-yl propyl sulfide, is a type of 2-substituted benzimidazole . Benzimidazoles have been found to exhibit diverse anticancer activities . The primary targets of these compounds are often cancer cells . The specific targets can vary depending on the substitution pattern around the nucleus .

Mode of Action

Benzimidazoles, in general, are known to inhibit tubulin polymerization, resulting in the loss of cytoplasmic microtubules . This leads to degenerative alterations in the tegument and intestinal cells of the target organism, diminishing its energy production and leading to immobilization .

Biochemical Pathways

Benzimidazoles are known to interfere with the functioning of essential molecules due to their skeletal resemblance with naturally occurring nucleotides . This interference can affect a wide range of biological activities, including antibacterial, antifungal, analgesic, and cardiovascular activities, in addition to anticancer activities .

Result of Action

Benzimidazoles are known to cause degenerative alterations in the cells of the target organism, leading to a decrease in energy production and immobilization .

Action Environment

This will aid in the design of more selective, potent, and multi-target anticancer compounds based on the 2-substituted benzimidazole scaffold .

Propiedades

IUPAC Name |

2-propylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXWEMKADONAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-benzimidazol-2-yl propyl sulfide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(diethylamino)ethyl]-N-(2,6-dimethyl-4-pyrimidinyl)amine](/img/structure/B362602.png)

![N-[4-(acetylamino)phenyl]-2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B362609.png)

![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one](/img/structure/B362610.png)

![4-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B362611.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-morpholin-4-ylacetamide](/img/structure/B362616.png)

![Methyl 4-[3-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-5-isoxazolyl]phenyl ether](/img/structure/B362630.png)

![4-methoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B362634.png)

![4-{Methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B362649.png)

![N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B362654.png)

![N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B362655.png)

![isoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B362662.png)